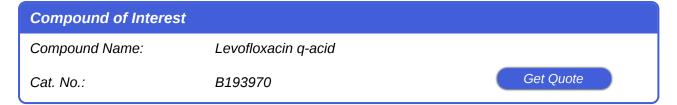


What is the chemical structure of Levofloxacin q-acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Levofloxacin Q-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Levofloxacin q-acid**, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a critical resource for professionals in drug development and chemical research.

Chemical Identity and Structure

Levofloxacin q-acid, also known by several synonyms including Levofloxacin Carboxylic Acid and designated as Levofloxacin Related Compound B in pharmacopeial standards, is the core tricyclic carboxylic acid structure that precedes the final condensation step in the manufacturing of Levofloxacin.

The chemical structure is defined as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][3][4]

Chemical Structure of Levofloxacin q-acid A 2D representation of the molecular structure of **Levofloxacin q-acid**.



Structural and Chemical Identifiers

The fundamental properties and identifiers of **Levofloxacin q-acid** are summarized in the table below for quick reference.

Identifier	Value	Reference(s)
IUPAC Name	(2S)-6,7-difluoro-2-methyl-10- oxo-4-oxa-1- azatricyclo[7.3.1.05,13]trideca- 5(13),6,8,11-tetraene-11- carboxylic acid	[1]
Synonyms	Levofloxacin Q-Acid, Levofloxacin Carboxylic Acid, (S)-(-)-9,10-Difluoro-2,3- dihydro-3-methyl-7-oxo-7H- pyrido[1,2,3-de]-1,4- benzoxazine-6-carboxylic acid, Levofloxacin Related Compound B	
CAS Number	100986-89-8	_
Molecular Formula	C13H9F2NO4	_
Molecular Weight	281.21 g/mol	_
InChI Key	NVKWWNNJFKZNJO- YFKPBYRVSA-N	_
Canonical SMILES	C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O	

Physicochemical and Pharmacopoeial Data

Levofloxacin q-acid is a stable, crystalline solid. It is commercially available as a pharmaceutical primary standard for use in quality tests and assays as specified in the United States Pharmacopeia (USP).

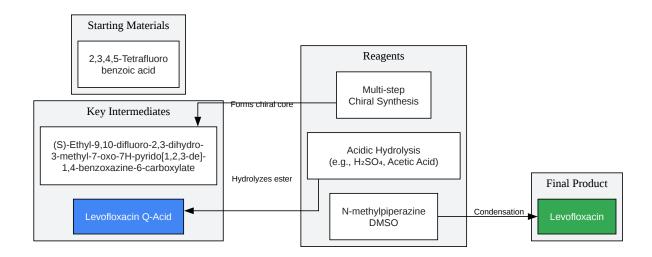


Property	Value	Reference(s)
Appearance	White to light yellow powder/crystal	
Melting Point	>300 °C	-
Solubility	Slightly soluble in Dimethyl Sulfoxide (DMSO)	-
Optical Activity	$[\alpha]^{20}/D = -64^{\circ} \text{ (c=1\% in DMSO)}$	_
Purity (Typical)	>98.0% (by HPLC)	-

Role in Levofloxacin Synthesis

Levofloxacin q-acid is the penultimate intermediate in the most common synthetic routes for Levofloxacin. The overall process involves building the chiral tricyclic core, followed by a nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-acid is displaced by N-methylpiperazine to yield the final active pharmaceutical ingredient (API).





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Caption: Synthetic workflow for Levofloxacin highlighting the q-acid intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **Levofloxacin q-acid**.

Synthesis of Levofloxacin Q-Acid

This protocol is based on the acidic hydrolysis of the ethyl ester precursor.

Materials:

- (S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ester precursor)
- Glacial Acetic Acid



- Concentrated Sulfuric Acid (H₂SO₄)
- Deionized Water
- Reaction vessel with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus (Büchner funnel)

Procedure:

- Reaction Setup: In a suitable reaction vessel, charge the starting ester precursor.
- Solvent Addition: Add glacial acetic acid followed by deionized water at room temperature with continuous stirring to form a slurry.
- Acidification: Slowly add concentrated sulfuric acid dropwise to the mixture. An exothermic reaction may be observed; maintain control over the temperature with an ice bath if necessary.
- Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux (approximately 100-110 °C).
- Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The reaction progress
 can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid
 Chromatography (HPLC) until the starting material is consumed.
- Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Levofloxacin q-acid, will precipitate out of the solution.
- Filtration: Filter the solid product using a Büchner funnel.
- Washing: Wash the filter cake thoroughly with deionized water to remove residual acids.
- Drying: Dry the purified solid product in a vacuum oven at 70-80 °C to a constant weight.

HPLC Analysis of Levofloxacin Q-Acid



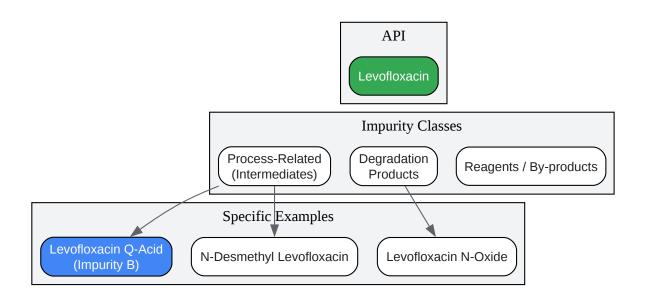
This stability-indicating HPLC method is suitable for quantifying **Levofloxacin q-acid** (Impurity B) in the presence of Levofloxacin and other related substances.

Parameter	Specification	
Instrument	High-Performance Liquid Chromatography system with UV or PDA detector	
Column	Cosmosil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent L1 packing	
Mobile Phase	Isocratic elution with a mixture of aqueous buffer and methanol (e.g., 68:32 v/v). The buffer can be an ammonium acetate/cupric sulfate/L-isoleucine solution as per USP monograph, or a phosphate buffer.	
Flow Rate	0.7 - 1.0 mL/min	
Column Temperature	40 - 45 °C	
Detection Wavelength	340 nm	
Injection Volume	25 μL	
Diluent	Mobile Phase or a mixture of Acetonitrile and Water	
Expected Retention	Levofloxacin q-acid (Impurity B) will have a distinct retention time, well-resolved from the main Levofloxacin peak (Resolution > 5.0).	

Relationship to Other Levofloxacin Impurities

Levofloxacin q-acid is classified as a process impurity, specifically a synthetic intermediate. Understanding its relationship to other potential impurities (degradation products, other intermediates) is crucial for developing robust analytical methods and ensuring the quality of the final drug substance.





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Caption: Logical relationship of Levofloxacin and its associated impurities.

Spectroscopic Data

While detailed, authenticated spectroscopic data (NMR, MS) for **Levofloxacin q-acid** is not widely available in the public domain, reference standard suppliers provide this data in their Certificates of Analysis to confirm structure and purity. For reference, the mass spectrometry and FTIR data for the final product, Levofloxacin, are presented below. Researchers can expect related, but distinct, spectral features for the q-acid intermediate, notably the absence of signals corresponding to the N-methyl piperazine moiety and the presence of characteristic signals for the difluoro-substituted aromatic ring.

Mass Spectrometry (MS) of Levofloxacin

Electrospray ionization (ESI) in positive mode is commonly used.

- [M+H]⁺ for Levofloxacin:m/z 362.2
- Primary Fragment: A characteristic fragment is observed at m/z 318.2, corresponding to the loss of carbon dioxide ([M+H-CO₂]+) from the carboxylic acid group.



Fourier-Transform Infrared (FTIR) Spectroscopy of Levofloxacin

The FTIR spectrum of Levofloxacin shows characteristic absorption bands:

- ~3270 cm⁻¹: N-H stretching vibrations.
- ~2940 cm⁻¹: C-H stretching of aliphatic groups.
- ~1730 cm⁻¹: Strong C=O stretching of the carboxylic acid group.
- ~1620 cm⁻¹: C=O stretching of the ketone group on the quinolone ring.
- ~1300-1200 cm⁻¹: C-F stretching vibrations.

For **Levofloxacin q-acid**, similar C=O and C-F stretches would be expected, but the N-H stretching region would differ due to the absence of the piperazine ring.

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